molecular formula C25H24BrN3O3 B2510778 1-(4-bromophenyl)-3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea CAS No. 1023810-08-3

1-(4-bromophenyl)-3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea

Cat. No.: B2510778
CAS No.: 1023810-08-3
M. Wt: 494.389
InChI Key: MEVYTQMXNDNINR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of urea derivatives featuring a 6,7-dimethoxy-3,4-dihydroisoquinoline scaffold linked to a substituted phenyl group via a methylene bridge. The urea moiety connects the dihydroisoquinoline-containing phenyl ring to a 4-bromophenyl group.

Properties

IUPAC Name

1-(4-bromophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24BrN3O3/c1-31-23-14-17-11-12-27-22(21(17)15-24(23)32-2)13-16-3-7-19(8-4-16)28-25(30)29-20-9-5-18(26)6-10-20/h3-10,14-15H,11-13H2,1-2H3,(H2,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEVYTQMXNDNINR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromophenyl)-3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the bromophenyl intermediate: This can be achieved by bromination of a suitable phenyl precursor.

    Synthesis of the dimethoxyisoquinoline intermediate: This involves the methoxylation of isoquinoline followed by reduction to form the dihydroisoquinoline.

    Coupling reaction: The two intermediates are then coupled using a urea-forming reaction, often facilitated by a coupling reagent such as carbonyldiimidazole (CDI) under controlled temperature and solvent conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products:

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-Bromophenyl)-3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals targeting specific receptors or enzymes.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Industrial Applications: Used in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity: The bromophenyl group in the target compound increases molecular weight (~557.4) compared to analogs like the allyl-substituted derivative (379.45) and fluorophenyl analog (433.48) . Bromine’s high hydrophobicity may enhance membrane permeability but could reduce aqueous solubility.

Electronic and Steric Modifications :

  • The nitro group in CAS 1023571-69-8 is strongly electron-withdrawing, which may enhance binding to positively charged residues in enzyme active sites. However, nitro groups are often associated with toxicity, limiting therapeutic utility.
  • The allyl group in CAS 1023531-86-3 introduces minimal steric hindrance, favoring interactions with shallow binding pockets.

Synthetic and Commercial Accessibility :

  • Pricing data for CAS 1024362-89-7 (fluorophenyl analog) indicates commercial availability at €211.30–€482.50 per gram, suggesting moderate synthetic complexity . The target compound’s bromophenyl group may require specialized coupling reagents, increasing production costs.

Biological Activity

The compound 1-(4-bromophenyl)-3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea represents a class of phenyl urea derivatives that have garnered interest due to their potential biological activities, particularly as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a crucial enzyme involved in the metabolism of tryptophan and plays a significant role in immune regulation and cancer progression. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound.

Synthesis

The synthesis of this compound involves multi-step organic reactions typically starting from commercially available precursors. The synthetic route generally includes:

  • Formation of the Urea Linkage : Reaction between an amine and an isocyanate.
  • Substitution Reactions : Introducing the bromophenyl and isoquinoline moieties through nucleophilic substitution.
  • Purification : Techniques such as recrystallization or chromatography to isolate the final product.

The primary biological activity of this compound is its role as an IDO1 inhibitor . IDO1 inhibition has been linked to enhanced immune responses against tumors, making it a target for cancer immunotherapy. The compound's structure allows it to interact with the active site of IDO1, potentially preventing tryptophan degradation and enhancing T-cell activity.

In Vitro Studies

In vitro studies have demonstrated that compounds similar to this compound exhibit varying degrees of IDO1 inhibitory activity. For instance:

  • IC50 Values : Compounds in this series have shown IC50 values ranging from nanomolar to micromolar concentrations against IDO1. For example, a related phenyl urea derivative exhibited an IC50 of 0.7 nM against IDO1 in human HEK293 cells .

Case Studies

Recent studies have highlighted the potential therapeutic implications of IDO1 inhibitors in various cancer models:

  • Melanoma Models : In murine models of melanoma, treatment with IDO1 inhibitors led to significant tumor regression and prolonged survival compared to controls.
  • Combination Therapies : Combining IDO1 inhibitors with checkpoint inhibitors (e.g., anti-PD-1 antibodies) has shown synergistic effects in enhancing anti-tumor immunity.

Data Tables

Compound NameStructureIC50 (nM)Target
This compoundStructureTBDIDO1
Related Compound AStructure0.7IDO1
Related Compound BStructure8.569TDO

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.